3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of the pyrazolo[1,5-a]pyridine moiety adds to its complexity and potential for diverse chemical reactivity and applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system, which is a structural element of numerous biologically active compounds . .
Mode of Action
It is synthesized via 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and −3,6-dicarboxylic acid monoamides . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a class of nitrogen-containing heterocycles, which are known to be involved in a wide range of biological activities
Result of Action
Given its structural similarity to other biologically active compounds, it is plausible that it may have significant effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and diketones
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The isoxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the pyrazolo[1,5-a]pyridine moiety to produce reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized isoxazoles, reduced pyrazolo[1,5-a]pyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide
N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
4,5,6,7-Tetrahydropyrazolo[1,5-d][1,2,4]-triazin-4-one, 2,6-dimethyl-7
Uniqueness
3,5-Dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-13(10(2)20-17-9)14(19)15-7-11-8-16-18-6-4-3-5-12(11)18/h8H,3-7H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZFTNSPINXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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